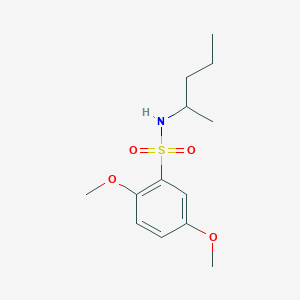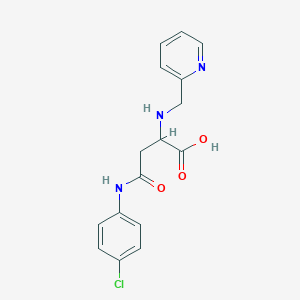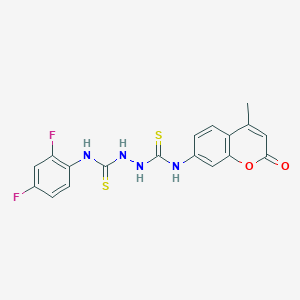
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
描述
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as NPCC, is a chemical compound used in scientific research. It belongs to the class of hydrazinecarboxamides and is widely used in biochemical and physiological studies.
作用机制
The mechanism of action of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood. It is believed to act as an inhibitor or modulator of various enzymes and receptors by binding to their active sites or allosteric sites. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and blocking the hydrolysis of acetylcholine. It has also been shown to bind to the GABA-A receptor and modulate its activity by enhancing or inhibiting the binding of GABA.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. In addition, N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor, and modulate their activity.
实验室实验的优点和局限性
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. Another advantage is its stability and solubility in various solvents. However, one limitation is its potential toxicity and side effects, which need to be carefully evaluated and controlled. Another limitation is its limited availability and high cost, which may limit its use in some experiments.
未来方向
There are several future directions for the study of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is the development of new analogs and derivatives with improved potency and selectivity towards specific targets. Another direction is the investigation of the structure-activity relationship of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide and its analogs to better understand their mechanism of action. Furthermore, the use of N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in drug discovery and development is a promising direction, as it may lead to the identification of new drugs for the treatment of various diseases.
科学研究应用
N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It is also used as a substrate for enzyme assays and as a ligand for receptor binding studies. N-(4-nitrophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to bind to various receptors such as the GABA-A receptor and the α7 nicotinic acetylcholine receptor.
属性
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-3-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c19-12(9-2-1-7-14-8-9)16-17-13(20)15-10-3-5-11(6-4-10)18(21)22/h1-8H,(H,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJCATZCZRRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-(pyridine-3-carbonylamino)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
